molecular formula C18H16O6S B3408304 (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate CAS No. 869078-77-3

(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

Cat. No.: B3408304
CAS No.: 869078-77-3
M. Wt: 360.4 g/mol
InChI Key: HSNKMHUWLDWLTK-YVLHZVERSA-N
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Description

(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a complex organic compound with a unique structure that includes a benzofuran ring, an ethoxy group, and a methanesulfonate ester

Preparation Methods

The synthesis of (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate typically involves multiple steps. The starting materials often include 6-ethoxy-3-oxobenzofuran and phenyl methanesulfonate. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonate ester group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and methanesulfonate esters. Compared to these compounds, (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 6-ethoxy-3-oxobenzofuran
  • Phenyl methanesulfonate
  • Other benzofuran derivatives with different substituents

Properties

IUPAC Name

[2-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6S/c1-3-22-13-8-9-14-16(11-13)23-17(18(14)19)10-12-6-4-5-7-15(12)24-25(2,20)21/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNKMHUWLDWLTK-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OS(=O)(=O)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OS(=O)(=O)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate
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(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate
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(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate
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